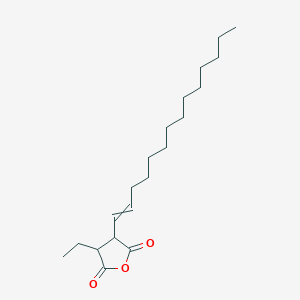
3-Ethyl-4-(tetradec-1-EN-1-YL)oxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-(tetradec-1-en-1-yl)oxolane-2,5-dione is an organic compound with a complex structure that includes an oxolane ring and a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(tetradec-1-en-1-yl)oxolane-2,5-dione typically involves the reaction of ethyl oxalyl chloride with tetradec-1-ene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-(tetradec-1-en-1-yl)oxolane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane-2,5-dione derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The alkyl chain can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane-2,5-dione derivatives, while reduction can produce more saturated oxolane compounds.
Scientific Research Applications
3-Ethyl-4-(tetradec-1-en-1-yl)oxolane-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-(tetradec-1-en-1-yl)oxolane-2,5-dione involves its interaction with specific molecular targets. The oxolane ring can interact with enzymes and receptors, modulating their activity. The long alkyl chain may facilitate membrane interactions, influencing the compound’s bioavailability and distribution.
Comparison with Similar Compounds
Similar Compounds
3-(2-dodecenyl)succinic anhydride: Similar structure but with a shorter alkyl chain.
Dioxolane derivatives: Compounds with similar oxolane rings but different substituents.
Uniqueness
3-Ethyl-4-(tetradec-1-en-1-yl)oxolane-2,5-dione is unique due to its specific combination of an oxolane ring and a long alkyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
111899-93-5 |
|---|---|
Molecular Formula |
C20H34O3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
3-ethyl-4-tetradec-1-enyloxolane-2,5-dione |
InChI |
InChI=1S/C20H34O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-17(4-2)19(21)23-20(18)22/h15-18H,3-14H2,1-2H3 |
InChI Key |
DQYTUOITQYISQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC=CC1C(C(=O)OC1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


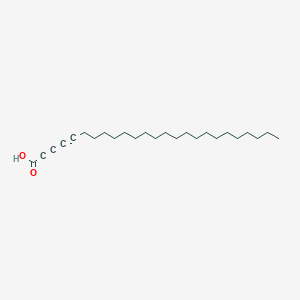
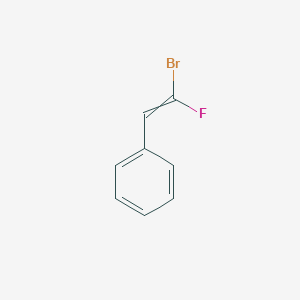
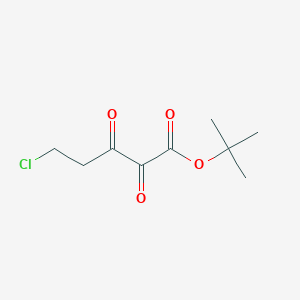
![2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine](/img/structure/B14306103.png)
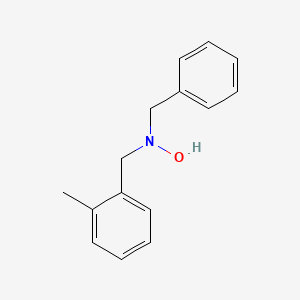
![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
![Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate](/img/structure/B14306114.png)
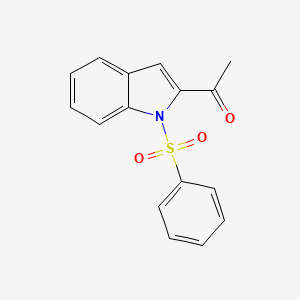

![[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile](/img/structure/B14306131.png)
![Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide](/img/structure/B14306147.png)
![[(5-Cyanofuran-2-yl)methylidene]propanedinitrile](/img/structure/B14306150.png)
![Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14306167.png)

